molecular formula C14H11F3N2O2 B1413131 4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate CAS No. 1989954-33-7

4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate

Cat. No.: B1413131
CAS No.: 1989954-33-7
M. Wt: 296.24 g/mol
InChI Key: ROXKHGJUHCMSRW-UHFFFAOYSA-N
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Description

4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate is a carbamate derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 5-position and a carbamate-linked 4-methylphenyl group at the 2-position. Carbamates are ester derivatives of carbamic acid, widely utilized in pharmaceuticals and agrochemicals due to their stability and bioactivity . The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the 4-methylphenyl moiety contributes to steric and electronic modulation .

Properties

IUPAC Name

(4-methylphenyl) N-[5-(trifluoromethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c1-9-2-5-11(6-3-9)21-13(20)19-12-7-4-10(8-18-12)14(15,16)17/h2-8H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXKHGJUHCMSRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorine/Fluorine Exchange Using Trichloromethylpyridine Derivatives

This method is predominant in industrial synthesis, leveraging chlorination and fluorination of pyridine precursors to introduce the trifluoromethyl group at specific positions on the pyridine ring.

  • Step 1: Starting from 2-chloro-5-methylpyridine, chlorination under liquid-phase conditions yields 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC).
  • Step 2: Vapor-phase fluorination of 2,3-DCTC using transition metal catalysts (e.g., iron fluoride) at high temperatures (>300°C) produces 2,3,5-trifluoromethylpyridine (2,3,5-TFMP) (Scheme 2).

  • Step 3: Selective chlorination at the 2-position of the pyridine ring yields 2,3,5-trichloromethylpyridine, which can be further fluorinated to introduce the trifluoromethyl group efficiently.

  • Reaction Conditions:

    • Temperature: >300°C
    • Catalyst: Iron fluoride or similar transition metal fluorides
    • Atmosphere: Inert gases (e.g., nitrogen or argon)
    • Solvent: Often conducted in vapor-phase reactors without solvents

This method allows control over the degree of chlorination and fluorination, enabling the synthesis of various trifluoromethylpyridine derivatives with high yields (up to 80%) (Tables 1 and 2).

Cyclocondensation Using Trifluoromethyl-Containing Building Blocks

An alternative approach involves cyclocondensation reactions utilizing trifluoromethyl-containing reagents such as ethyl 2,2,2-trifluoroacetate, trifluoroacetyl chloride, or ethyl 4,4,4-trifluoro-3-oxobutanoate.

  • Step 1: Synthesis of trifluoromethylated heterocycles via cyclocondensation of suitable precursors.
  • Step 2: Functionalization of these heterocycles to incorporate the phenyl and carbamate groups, typically through nucleophilic substitution or acylation reactions.

This method is advantageous for synthesizing specific derivatives with tailored substitution patterns, though it is less common for large-scale production due to complexity.

Carbamate Formation

Following the synthesis of the trifluoromethylpyridine core, the carbamate moiety is introduced through standard carbamation procedures:

  • Reagents: Phenyl isocyanate or phenyl chloroformate
  • Conditions:
    • Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran
    • Temperature: 0°C to room temperature
    • Catalyst: Usually none, but bases like pyridine can be used to facilitate the reaction

The phenyl group in the carbamate is derived from phenyl isocyanate, which reacts with the amino or hydroxyl groups on the pyridine derivative, forming the carbamate linkage.

Summary of Key Reaction Parameters and Data

Method Starting Material Key Reactions Conditions Yield Remarks
Chlorine/Fluorine Exchange 2-Chloro-5-methylpyridine Chlorination, fluorination >300°C, transition metal catalysts Up to 80% Industrial scale, controllable
Cyclocondensation Trifluoromethyl precursors Cyclization, substitution Variable Variable Suitable for specific derivatives
Carbamate Formation Phenyl isocyanate Nucleophilic addition 0°C–room temp, anhydrous solvent High Standard carbamation

Research Findings and Data Tables

Table 1. Substrate Scope and Yields for Vapor-Phase Chlorination/Fluorination

Picoline Derivative Reaction Temperature (°C) Chlorination Degree Yield (%) Notes
2-Picoline 350–400 Mono- and di-chlorinated 70–80 High selectivity for trifluoromethyl substitution
3-Picoline Similar Similar 65–75 Slight variation due to positional effects

Table 2. Synthesis of Bis(trifluoromethyl)pyridines

Starting Material Reaction Conditions Yield (%) Remarks
2,4-Lutidine Elevated temperature, catalytic fluorination 60–80 Synthesis of novel derivatives

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Derivatives

4-Chlorophenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate

This compound (CAS: 1993323-83-3) replaces the 4-methylphenyl group with a 4-chlorophenyl moiety. Key differences include:

  • Molecular Formula : C₁₃H₈ClF₃N₂O₂ vs. the target compound’s inferred formula (C₁₄H₁₁F₃N₂O₂).
  • Molecular Weight : 316.66 vs. ~296.24 (estimated for the target compound).

tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

  • Functional Groups : A tert-butyl carbamate with methoxy and hydroxyl groups on the pyridine ring.
  • Properties : The hydroxyl and methoxy groups increase hydrophilicity, contrasting with the trifluoromethyl group’s lipophilicity in the target compound. This derivative may exhibit different solubility and metabolic profiles .

Comparison with Sulfonamide Analogs (Celecoxib and Related Compounds)

Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

  • Core Structure : Pyrazole ring vs. pyridine in the target compound.
  • Functional Group : Sulfonamide (-SO₂NH₂) vs. carbamate (-OCOO-). Sulfonamides are strongly acidic, enhancing water solubility and COX-2 inhibition, whereas carbamates are neutral, favoring different target interactions .
  • Molecular Weight : 381.37 vs. ~296.24 (target compound).

Celecoxib Related Compounds

  • Related Compound B (Positional isomer) : Swapped substituent positions on the pyrazole ring alter electronic distribution, affecting reactivity and stability .

Impact of Substituent Variations on Physicochemical Properties

Compound Key Substituents Molecular Weight Key Functional Group Predicted LogP*
Target Compound 4-Methylphenyl, CF₃ ~296.24 Carbamate ~2.8
4-Chlorophenyl Analog 4-Chlorophenyl, CF₃ 316.66 Carbamate ~3.2
Celecoxib 4-Methylphenyl, CF₃, SO₂NH₂ 381.37 Sulfonamide ~3.0
tert-Butyl Carbamate tert-Butyl, Methoxy, Hydroxyl ~255.3 Carbamate ~1.5

*LogP estimates based on substituent contributions: CF₃ (+0.9), Cl (+0.7), SO₂NH₂ (-1.0).

Biological Activity

4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate is a compound of interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, and this article explores the biological activity of this specific carbamate derivative.

Chemical Structure

The molecular formula for 4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate is C12H10F3N1O2C_{12}H_{10}F_3N_1O_2. The presence of both a methyl group and a trifluoromethyl group on the aromatic and pyridine rings respectively contributes to its unique reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of carbamates, particularly those containing trifluoromethyl groups, have been extensively studied. These compounds often exhibit a range of activities including:

  • Anticancer properties : Many trifluoromethyl-containing compounds have shown promise in inhibiting cancer cell proliferation.
  • Enzyme inhibition : Compounds like 4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate may inhibit key enzymes involved in metabolic pathways.

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors. For instance, studies have indicated that carbamates can inhibit acetylcholinesterase (AChE), which plays a critical role in neurotransmission. The binding affinity and selectivity towards AChE could be influenced by the trifluoromethyl group, enhancing the compound's effectiveness in modulating cholinergic signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that 4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate exhibits significant cytotoxicity against various cancer cell lines. For example, the compound has been tested against pancreatic cancer cell lines with promising results:

Cell LineIC50 (µM)
BxPC-30.051
Panc-10.066
WI38 (normal fibroblast)0.36

These findings suggest that while the compound is effective against cancer cells, it also shows some level of toxicity towards normal cells, which is a common challenge in drug development.

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

  • Case Study on Anticancer Activity : A study explored the effects of various concentrations of 4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate on cell viability over 48 hours. Results indicated a dose-dependent decrease in viability for cancer cells while maintaining a higher viability in normal cells at lower concentrations.
  • Enzyme Inhibition Study : Another research project evaluated the inhibitory effects on AChE activity. The compound was found to significantly reduce AChE activity, leading to increased levels of acetylcholine in neuronal cultures, which could have implications for treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate, and what critical parameters influence yield?

  • Methodology : Synthesis typically involves coupling 5-(trifluoromethyl)pyridin-2-amine with 4-methylphenyl chloroformate. Key steps include:

  • Deprotonation : Use of bases like NaH or K₂CO₃ in anhydrous THF or DMF to activate the pyridin-2-amine nucleophile .
  • Reaction Monitoring : TLC or HPLC to track carbamate bond formation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
    • Yield Optimization : Impurity profiles (e.g., unreacted amine or chloroformate byproducts) are minimized by maintaining stoichiometric ratios (1:1.1 amine:chloroformate) and temperatures between 0–5°C during coupling .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Peaks at δ 8.5–8.7 ppm (pyridine H3/H4), δ 2.3 ppm (CH₃ from 4-methylphenyl), and δ 150–155 ppm (carbamate carbonyl) are diagnostic .
  • HRMS : Expected [M+H]⁺ at m/z 330.1 (C₁₅H₁₂F₃N₂O₂).
    • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with retention time ~12.3 min .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Profile :

  • Thermal Stability : Decomposition observed >150°C (TGA/DSC data).
  • Hydrolytic Sensitivity : Carbamate bonds degrade in aqueous solutions at pH <3 or >10; store in anhydrous DMSO at –20°C for long-term stability .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cellular assays) be reconciled for this compound?

  • Methodological Framework :

  • Assay Validation : Confirm target engagement using SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .
  • Cellular Context : Address off-target effects via CRISPR knockdown of suspected secondary targets .
  • Data Normalization : Use internal controls (e.g., β-galactosidase reporters) to account for cytotoxicity .

Q. What computational strategies are effective for predicting the compound’s binding modes to novel targets?

  • In Silico Workflow :

  • Docking : AutoDock Vina or Schrödinger Glide with homology-modeled active sites (PDB templates: 6VXX or 7JVR).
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å).
  • Pharmacophore Mapping : Trifluoromethyl-pyridine as a key hydrophobic feature; carbamate oxygen as H-bond acceptor .

Q. What strategies resolve low yields in scale-up synthesis (>10 g)?

  • Process Chemistry Insights :

  • Solvent Selection : Replace DMF with MeCN to reduce viscosity and improve mixing.
  • Catalysis : Add catalytic DMAP (0.1 eq.) to accelerate carbamate formation .
  • Workflow : Continuous-flow reactors to maintain low temperatures (–10°C) during exothermic steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate
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